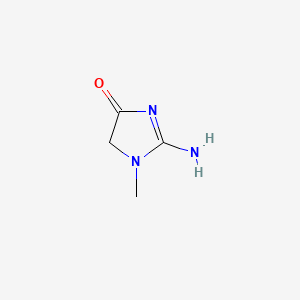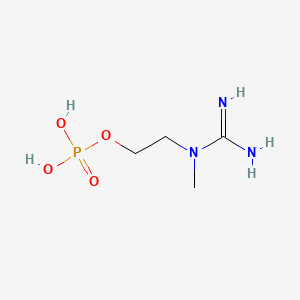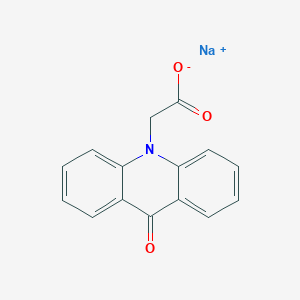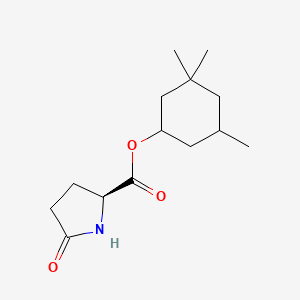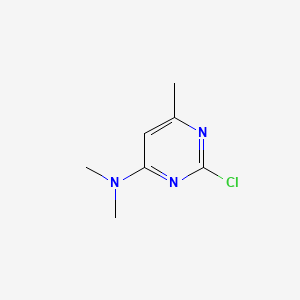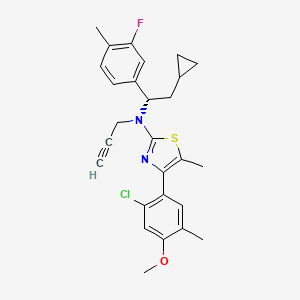
シスタミン
概要
説明
シスタミンは、2,2'-ジチオビスエタンアミンとしても知られており、シスチンを加熱して脱炭酸反応を起こすことで生成される有機ジスルフィド化合物です。シスタミンは不安定な液体であり、通常は安定した塩酸塩として取り扱われます。塩酸塩は、203〜214°Cの温度で安定です。シスタミンは、飲み込んだり、吸い込んだりした場合に有毒であり、接触すると体に害を及ぼす可能性があります .
科学的研究の応用
Cystamine has a wide range of scientific research applications:
作用機序
シスタミンは、いくつかの機序を通じてその効果を発揮します。
酸化ストレスの軽減: シスタミンは、システインとグルタチオンのレベルを上昇させることで、酸化ストレスを軽減します.
酵素の阻害: シスタミンは、反応性システイン残基を修飾することによって、トランスグルタミナーゼ2やカスパーゼ3などの酵素を阻害します.
ミトコンドリア機能の調節: シスタミンは、ミトコンドリア機能を調節し、神経保護効果に役割を果たします.
類似の化合物との比較
シスタミンは、アミノ酸システインの脱炭酸誘導体であるシステアミンと似ています。 両方の化合物は抗酸化効果があり、酸化ストレスと炎症を軽減することができます . シスタミンはシステアミンの酸化型であり、ジスルフィド結合を形成する能力や放射線防護剤としての可能性など、独自の特性を持っています .
類似の化合物
システアミン: システインの脱炭酸誘導体であり、放射線防護効果があり、シスチノシス治療に用いられます.
システイン: 抗酸化作用があり、システアミンの前駆体であるアミノ酸です.
生化学分析
Biochemical Properties
Cystamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind reversibly with purified DNA in vitro . This interaction imparts a radiation-protective effect to the treated DNA . Cystamine also inhibits coagulation factor XIa and thrombin, exhibiting anti-coagulant behavior .
Cellular Effects
Cystamine has various effects on different types of cells and cellular processes. It can cause liver damage by elevating cytosolic Ca2+ levels and subsequently activating a cytosolic proteolytic system . In cell culture models of ALS, cystamine has been shown to prevent the aggregation of SOD1 and improve cell survival .
Molecular Mechanism
Cystamine exerts its effects at the molecular level through several mechanisms. It participates in a thiol-disulfide interchange reaction with lysosomes, leading to cysteine exit from the lysosome in patients diagnosed with cystinosis . It also binds to nucleoproteins, making them precipitate .
Temporal Effects in Laboratory Settings
The effects of cystamine change over time in laboratory settings. For instance, treatment of SN56 cholinergic cells with cystamine causes an increase in cysteine levels within 30 minutes .
Dosage Effects in Animal Models
The effects of cystamine vary with different dosages in animal models. For example, in a murine model of Huntington’s disease, treatment with cystamine significantly extended survival, improved body weight and motor performance, and delayed the neuropathological sequela .
Metabolic Pathways
Cystamine is involved in several metabolic pathways. It is reduced into cysteamine and RS-cysteamine mixed disulfide by thiol-disulfide exchange, a process that consumes intracellular glutathione . Cysteamine is then oxidized to hypotaurine .
Subcellular Localization
It is known that cystamine can traverse the blood-brain barrier, a desirable characteristic of drugs targeting neurodegeneration .
準備方法
シスタミンは、様々な方法で合成することができます。
化学反応の分析
シスタミンは、いくつかのタイプの化学反応を起こします。
これらの反応に使用される一般的な試薬と条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、様々な触媒が含まれます . これらの反応から生成される主な生成物には、システアミン、他のジスルフィド、置換誘導体などがあります .
科学研究への応用
シスタミンは、幅広い科学研究で応用されています。
類似化合物との比較
Cystamine is similar to cysteamine, the decarboxylated derivative of the amino acid cysteine. Both compounds have antioxidant effects and can mitigate oxidative stress and inflammation . cystamine is the oxidized form of cysteamine and has unique properties, such as its ability to form disulfide bonds and its potential as a radioprotective agent .
Similar Compounds
Cysteamine: The decarboxylated derivative of cysteine, known for its radioprotective effects and use in treating cystinosis.
Cysteine: An amino acid with antioxidant properties and a precursor to cysteamine.
Glutathione: A tripeptide with antioxidant properties that works synergistically with cystamine and cysteamine.
特性
IUPAC Name |
2-(2-aminoethyldisulfanyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2S2/c5-1-3-7-8-4-2-6/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQPRKLAWCIJEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
101418-33-1 (calcium salt), 16214-16-7 (sulfate), 17173-68-1 (hydrochloride), 21198-98-1 (di-hydrobromide), 56-17-7 (di-hydrochloride) | |
| Record name | Cystamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60199005 | |
| Record name | Cystamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Viscous liquid; [Merck Index] | |
| Record name | Cystamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13555 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
51-85-4 | |
| Record name | Cystamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cystamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cystamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-dithiobis(ethylamine) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYSTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R110LV8L02 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

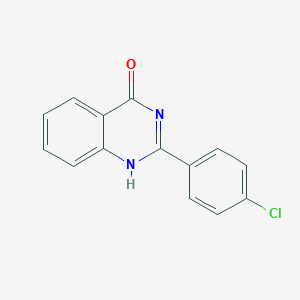

![3-[4-(hydroxycarbamoyl)phenyl]-N,N-dimethyl-5-[(4-methylbenzoyl)amino]benzamide](/img/structure/B1669599.png)


